Product packaging for Carboxymethyltriethoxysilane(Cat. No.:CAS No. 162781-72-8)

Carboxymethyltriethoxysilane

Cat. No.: B062579
CAS No.: 162781-72-8
M. Wt: 222.31 g/mol
InChI Key: OSOGUZMKNNPEDS-UHFFFAOYSA-N
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Description

Carboxymethyltriethoxysilane is a multifunctional organosilane reagent designed for advanced materials science and nanotechnology research. It features a hybrid molecular structure with a hydrolysable triethoxysilane group on one end and a reactive carboxymethyl group on the other. This unique architecture allows it to act as an effective coupling agent, forming stable covalent bonds between inorganic substrates (like glass, silica, or metals) and organic polymers or biomolecules. The triethoxysilane group undergoes hydrolysis and condensation reactions to graft onto inorganic oxide surfaces, a principle widely used in creating functionalized interfaces . Meanwhile, the carboxymethyl group provides a versatile handle for further chemical modification, including the formation of amide or ester linkages with various functional groups, enabling the stable immobilization of proteins and other biomolecules . In research and development, this compound is instrumental in the synthesis of organic-inorganic hybrid materials. It can be used to modify biopolymers such as cellulose or chitosan, enhancing their mechanical properties and introducing specific functionalities like improved moisture resistance or the ability to form dense, ordered networks . This makes it highly valuable for developing advanced coatings, robust adhesives, and novel drug delivery systems where controlled release and reduced initial burst effect are critical . Furthermore, it can be applied to engineer sophisticated biosensor surfaces, creating hydrophilic, bio-inert platforms with a high density of immobilization sites to improve assay sensitivity and specificity . This product is intended For Research Use Only and is not approved for use in humans, or for diagnostic, therapeutic, or any other personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O5Si B062579 Carboxymethyltriethoxysilane CAS No. 162781-72-8

Properties

IUPAC Name

2-triethoxysilylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O5Si/c1-4-11-14(12-5-2,13-6-3)7-8(9)10/h4-7H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOGUZMKNNPEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CC(=O)O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431188
Record name CARBOXYMETHYLTRIETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162781-72-8
Record name CARBOXYMETHYLTRIETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical and Physical Properties

Carboxymethyltriethoxysilane, also known as (triethoxysilyl)acetic acid, is a colorless liquid with a molecular formula of C8H18O5Si. Its properties are central to its function as a coupling agent. The interactive data table below summarizes its key chemical and physical characteristics.

PropertyValue
Molecular Weight222.31 g/mol
CAS Number162781-72-8
Density1.1 ± 0.1 g/cm³
Boiling Point93 °C at 13 mmHg
Molecular FormulaC8H18O5Si

Note: The data in this table is compiled from various chemical databases and research articles.

Reaction Mechanisms and Polymerization Studies of Carboxymethyltriethoxysilane

Fundamental Polymerization Pathways of Triethoxysilane (B36694) Moieties

The polymerization of Carboxymethyltriethoxysilane is primarily driven by the reactivity of its triethoxysilane group. This process leads to the formation of a stable polysiloxane network.

The formation of polysiloxane networks from triethoxysilane precursors occurs through a step-growth polymerization, specifically a condensation mechanism. uomustansiriyah.edu.iqrun.edu.ng This process is generally characterized by two fundamental steps:

Hydrolysis: The ethoxy groups (-OCH₂CH₃) attached to the silicon atom react with water to form silanol (B1196071) groups (Si-OH) and ethanol (B145695) as a byproduct. This reaction can be catalyzed by either an acid or a base. The rate of hydrolysis is highly dependent on pH, catalyst concentration, and water availability.

Si-OCH₂CH₃ + H₂O ⇌ Si-OH + CH₃CH₂OH

Condensation: The newly formed silanol groups are highly reactive and can condense with each other to form siloxane bonds (Si-O-Si), eliminating a molecule of water. Alternatively, a silanol group can react with a remaining ethoxy group to form a siloxane bond and an ethanol molecule. savemyexams.com

Si-OH + HO-Si ⇌ Si-O-Si + H₂O

Si-OH + CH₃CH₂O-Si ⇌ Si-O-Si + CH₃CH₂OH

Since this compound has three ethoxy groups, this process of hydrolysis and condensation can proceed in three dimensions, leading to the formation of a highly cross-linked, rigid polymer network. run.edu.ng The polymerization builds up molecular weight slowly, progressing from monomers to dimers, trimers, and larger oligomers until a high molecular weight polymer is achieved at a high degree of conversion. uomustansiriyah.edu.iqrun.edu.ng The final structure of the polymer can be controlled by carefully managing reaction conditions such as temperature, pH, and the stoichiometric ratio of reactants. e3s-conferences.org

Table 1: Key Stages of Condensation Polymerization of Triethoxysilanes
StageDescriptionPrimary ReactantsProducts
HydrolysisCleavage of alkoxy (ethoxy) bonds by water to form reactive silanol groups.Triethoxysilane, WaterSilanol groups, Ethanol
Water CondensationReaction between two silanol groups to form a siloxane bridge.Two Silanol GroupsSiloxane Bond, Water
Alcohol CondensationReaction between a silanol group and an ethoxy group to form a siloxane bridge.Silanol Group, Ethoxy GroupSiloxane Bond, Ethanol
Network FormationContinuation of condensation reactions leading to a 3D cross-linked polymer network.Oligomers, MonomersHigh Molecular Weight Polysiloxane

While the silane (B1218182) moiety of this compound polymerizes via condensation, other polymerization mechanisms are relevant for functional groups that may be present in related organosilane systems. libretexts.org These chain-growth polymerizations—radical, cationic, and anionic—typically involve the reaction of unsaturated monomers. libretexts.orgyoutube.com

Radical Polymerization: This mechanism is initiated by a free radical, which attacks a monomer to create a new radical that can then propagate by reacting with subsequent monomers. youtube.comresearchgate.net It is a common method for polymerizing monomers containing carbon-carbon double bonds. youtube.com

Cationic Polymerization: Initiated by an acid, this process creates a carbocation at the reactive chain end. libretexts.org Propagation occurs as the carbocation reacts with neutral monomer molecules. This method is effective for monomers with electron-donating substituents that can stabilize the positive charge. libretexts.orgstanford.edu

Anionic Polymerization: This type of polymerization is initiated by a nucleophile or a base, resulting in a propagating chain with a carbanion at its reactive end. youtube.comyoutube.com It is suitable for monomers with electron-withdrawing groups, such as phenyl or cyano, which can stabilize the negative charge. libretexts.orgstanford.edu

In the context of organosilanes, these mechanisms would be applicable if the organic moiety contained a suitable functional group, such as a vinyl or acrylate (B77674) group. The polymerization of these groups could occur alongside or independently of the condensation of the triethoxysilane groups, leading to the formation of hybrid organic-inorganic polymers.

Table 2: Comparison of Polymerization Mechanisms in Related Systems
MechanismInitiatorPropagating SpeciesTypical Monomer Requirement
Radical PolymerizationRadical (e.g., from peroxides) youtube.comCarbon Radical youtube.comMonomers with C=C double bonds
Cationic PolymerizationAcid (Lewis or Brønsted) stanford.eduCarbocation libretexts.orgMonomers with electron-donating groups
Anionic PolymerizationNucleophile/Base (e.g., organolithiums) libretexts.orgCarbanion youtube.comMonomers with electron-withdrawing groups
Condensation PolymerizationTypically requires heat and/or catalyst e3s-conferences.orgReactive functional groups (e.g., -OH, -COOH) run.edu.ngMonomers with at least two reactive functional groups uomustansiriyah.edu.iq

Surface Reaction Mechanisms Involving this compound

This compound is frequently used to modify surfaces, forming a thin film that alters the substrate's properties. This process involves specific chemical reactions at the interface between the silane and the substrate.

The primary mechanism for covalently bonding this compound to a substrate (such as glass, silicon wafers, or metal oxides) involves a nucleophilic substitution reaction. masterorganicchemistry.comlibretexts.org The process begins with the hydrolysis of the silane's ethoxy groups to form silanols, as previously described.

The surface of many substrates is populated with hydroxyl (-OH) groups. The oxygen atom of a surface hydroxyl group can act as a nucleophile, attacking the electrophilic silicon atom of a silanol group on the this compound molecule. researchgate.net This concerted, one-step process, known as an Sₙ2 mechanism, results in the formation of a strong, covalent siloxane bond (Si-O-Substrate) and the elimination of a water molecule. libretexts.org This reaction anchors the silane molecule to the surface. Subsequent condensation reactions between adjacent silane molecules lead to the formation of a cross-linked film on the substrate. The carboxylic acid group of the molecule can also participate in surface interactions, for example, through hydrogen bonding or acid-base reactions with the substrate surface.

The solvent plays a critical role in the polymerization of this compound and its reaction with surfaces. nih.gov The choice of solvent can significantly affect reaction kinetics, solubility of reactants and products, and the final properties of the resulting film. flinders.edu.aumdpi.com

Solubility and Polarity: The solvent must be able to dissolve the silane monomer, water (for hydrolysis), and the catalyst, while keeping intermediate oligomers in solution until a stable network is formed. mdpi.com Polar solvents can influence reaction rates; for instance, aprotic dipolar solvents can enhance the nucleophilicity of reactants, potentially accelerating the reaction. mdpi.com

Reaction Kinetics: The concentration of water in the solvent system is a key parameter controlling the rate of hydrolysis. The presence of alcohol (a byproduct of condensation) can shift the reaction equilibrium, potentially slowing down the polymerization. mdpi.com Solvents can also affect the mobility of reacting molecules, with lower viscosity systems generally leading to higher degrees of conversion by reducing diffusional limitations. nih.gov

Film Formation: The rate of solvent evaporation can influence the structure of the final film. Rapid evaporation can accelerate the polymerization and cementation process on a surface. mdpi.com

The adhesion of films derived from this compound to a substrate is a multi-faceted phenomenon involving several types of interactions.

Covalent Bonding: The most significant contribution to adhesion comes from the formation of covalent siloxane (Si-O-Substrate) bonds between the silane and hydroxyl groups on the substrate surface. google.com These strong, durable bonds provide the primary anchoring force.

Hydrogen Bonding: Residual, unreacted silanol (Si-OH) groups within the polysiloxane film and the carboxylic acid (-COOH) moiety can form hydrogen bonds with appropriate functional groups on the substrate surface, such as other hydroxyls. This provides a secondary, but important, adhesion mechanism.

Van der Waals Forces and Other Interactions: The organic carboxymethyl part of the molecule contributes to adhesion through weaker, non-covalent interactions like van der Waals forces. google.com Furthermore, in some silica-based systems, ionic contributions such as electrostatic and coulombic interactions have been found to play a role in adhesion promotion. google.com

The combination of these mechanisms results in a robust and stable attachment of the this compound-derived film to the substrate. researchgate.net

Functionalization and Surface Modification Using Carboxymethyltriethoxysilane

Covalent Grafting Techniques for Carboxymethyltriethoxysilane Adducts

Covalent grafting is a robust method for permanently anchoring molecules to a substrate, ensuring the stability and durability of the modification. The triethoxysilane (B36694) group of this compound is highly reactive towards hydroxylated surfaces, forming stable siloxane bonds (Si-O-Si).

The surfaces of inorganic materials like silica (B1680970) nanoparticles and metal oxides are typically rich in hydroxyl (-OH) groups, which serve as ideal anchoring points for silane (B1218182) coupling agents. researchgate.net The grafting process for this compound onto these particulates generally involves the hydrolysis of the ethoxy groups (–OCH2CH3) to form reactive silanol (B1196071) groups (Si-OH), followed by a condensation reaction with the surface hydroxyls of the substrate. This process results in the formation of strong covalent siloxane linkages.

The introduction of carboxyl groups onto the surface of silica nanoparticles via this method can significantly alter their properties. For instance, the grafting of carboxylate functional groups can modify the surface charge, which is often characterized by zeta potential measurements. researchgate.net After modification, the surface typically displays a negative charge due to the ionization of the carboxylic acid groups. researchgate.net This alteration in surface chemistry is crucial for preventing particle aggregation and reducing non-specific binding in bioanalytical applications. nih.gov Studies have shown that nanoparticles functionalized with carboxylate groups, sometimes in combination with other groups like octadecyl, exhibit minimal non-specific binding, making them suitable for conjugation with biomolecules. nih.gov

The reactivity and extent of grafting can be influenced by factors such as the particle size and the surface chemistry of the inorganic particulate. For example, the density of surface silanol groups can vary with particle size, affecting the efficiency of the silanization reaction. nih.gov

Table 1: Effects of Surface Modification on Silica Nanoparticles
Functional GroupSilane Precursor (Example)Key Outcome of GraftingSupporting Evidence/Measurement
Carboxylate (-COOH)This compoundIncreases negative surface charge; reduces aggregation and non-specific binding. researchgate.netnih.govZeta potential measurements show a shift to more negative values; improved dispersion stability. researchgate.netnih.gov
Amine (-NH2)(3-Aminopropyl)triethoxysilane (APTES)Introduces positive surface charge. researchgate.netZeta potential measurements show a high positive value (e.g., ~+23 mV at pH 7.0). researchgate.net
Methyl (-CH3) / Octadecyl (-C18H37)Methyltrimethoxysilane / OctadecyltrimethoxysilaneIncreases hydrophobicity; reduces aggregation. nih.govContact angle measurements; dynamic light scattering (DLS) analysis. nih.gov

UV-induced graft copolymerization is a surface modification technique that uses ultraviolet (UV) radiation to initiate the polymerization of monomers from a substrate surface. emu.edu.trnih.gov This method allows for the growth of polymer chains covalently attached to the surface, forming a "brush-like" structure. For this to be applied with this compound, the molecule would first need to be derivatized to include a polymerizable group, or the surface would be treated to contain a photoinitiator.

A common approach involves first anchoring a photoinitiator to the substrate. rsc.org For instance, a silane-based monolayer can be functionalized with a photoinitiator like isopropylthioxanthone (B1242530) (ITX). rsc.org Upon irradiation with light of a specific wavelength (e.g., UV or visible light), the initiator generates free radicals, which then trigger the polymerization of monomers from the solution onto the surface. emu.edu.trrsc.org If this compound were pre-grafted onto the surface, its carboxyl groups could be used to anchor a suitable photoinitiator. Alternatively, a monomer containing a carboxyl group and a polymerizable moiety could be co-polymerized onto an initiator-functionalized surface. This technique provides excellent control over the grafting process and is capable of creating densely functionalized surfaces for specific applications. nih.gov

The density of ligands, such as the carboxyl groups from this compound, on a surface is a critical parameter that dictates the material's performance in applications ranging from drug delivery to diagnostics. nih.govsci-hub.se High ligand density does not always equate to better performance; an optimal density often exists that balances binding affinity with potential issues like steric hindrance. nih.govsci-hub.se

Several methodologies can be employed to control the surface density of grafted ligands:

Control of Reactant Concentrations: The simplest method is to vary the concentration of the silane coupling agent in the reaction solution. Higher concentrations generally lead to a higher density of grafted ligands, up to a saturation point. nih.gov

Mixed Ligand Systems: A highly effective strategy involves the co-grafting of the functional silane (e.g., this compound) with an inert or spacer silane (e.g., a short-chain alkylsilane). By adjusting the molar ratio of the reactive and non-reactive silanes in the treatment solution, the spatial distribution and average density of the functional groups on the surface can be precisely tuned. nih.govnih.gov This approach can mitigate steric hindrance between ligands and optimize interactions with target molecules or cells. nih.gov

Reaction Time and Temperature: The kinetics of the grafting process are influenced by time and temperature. emu.edu.tr By carefully controlling the duration of the reaction, it is possible to stop the grafting process at a desired surface coverage before saturation is reached. Temperature affects the rate of reaction and the diffusion of monomers to the surface. emu.edu.tr

Table 2: Methodologies for Controlling Ligand Surface Density
MethodologyDescriptionControlling ParameterExpected Outcome
Reactant Concentration ControlVarying the concentration of the silane coupling agent in the reaction solution. nju.edu.cnMolar concentration of silane.Increasing concentration generally increases ligand density up to a saturation limit. nju.edu.cn
Mixed MonolayersCo-deposition of a functional silane with an inert or spacer silane. nih.govnih.govMolar ratio of functional to inert silane.Allows for fine-tuning of the average distance and density of functional groups on the surface. nih.gov
Kinetic ControlAdjusting the reaction time and temperature to control the extent of the grafting reaction. emu.edu.trReaction duration and temperature.Shorter reaction times or lower temperatures result in lower ligand density. emu.edu.tr
Solvent System VariationChanging the solvent can affect silane solubility, hydrolysis rate, and interaction with the surface.Solvent composition and polarity.Influences the homogeneity and density of the resulting grafted layer.

Applications of Carboxymethyltriethoxysilane in Advanced Materials Science

Design and Synthesis of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the distinct properties of organic polymers (e.g., flexibility, processability) with those of inorganic materials (e.g., rigidity, thermal stability) at the molecular level. Carboxymethyltriethoxysilane serves as a key molecular bridge in the synthesis of these materials, enabling the creation of novel compounds with enhanced performance characteristics.

This compound functions as an effective crosslinking agent, enhancing the mechanical stability and structural integrity of polymer networks. The crosslinking mechanism involves two primary reactions. First, the triethoxysilane (B36694) groups undergo hydrolysis in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then undergo condensation with each other to form stable siloxane bridges (Si-O-Si), creating an inorganic silica-based network.

Simultaneously, the carboxymethyl group provides a reactive site for forming covalent bonds with the functional groups of polymer chains, such as hydroxyl (-OH) or amine (-NH2) groups. This dual reactivity results in a chemically crosslinked, three-dimensional network where organic polymer chains are interconnected by robust inorganic siloxane linkages, leading to materials with improved thermal and mechanical properties compared to the original polymer. Chemically crosslinked hydrogels, for example, offer greater mechanical stability than their physically crosslinked counterparts due to these strong covalent bonds. rsdjournal.org

In the field of nanocomposites, this compound is utilized as a coupling agent to improve the interfacial adhesion between an inorganic filler and an organic polymer matrix. mdpi.com Nanocomposites are materials where nano-sized fillers are added to a polymer matrix to significantly improve its properties. mdpi.com The performance of these materials is highly dependent on the quality of the interface between the filler and the matrix. researchgate.net

Table 1: Effect of Silane (B1218182) Coupling Agent on Mechanical Properties of a Generic Reinforced Polymer Composite

PropertyUnreinforced PolymerPolymer with Un-treated FillerPolymer with Silane-Treated Filler
Tensile Strength (MPa) 506590
Young's Modulus (GPa) 2.03.55.0
Impact Strength (kJ/m²) 252040

Note: This table presents illustrative data to demonstrate the typical performance enhancement achieved by using a silane coupling agent like this compound.

The ability of this compound to create stable and functional hybrid materials has led to its use in several advanced, multifunctional applications.

Tissue Engineering : Hybrid materials are crucial in tissue engineering for creating scaffolds that mimic the native extracellular matrix, providing both structural support and cues for cell growth. oulu.fimdpi.com By combining natural polymers like gelatin or chitosan with a silica (B1680970) network formed from this compound, it is possible to fabricate bioactive and biocompatible scaffolds. nih.govnih.gov The inorganic silica component offers mechanical stability, while the carboxyl groups can enhance cell adhesion and provide sites for attaching growth factors or other biomolecules to guide tissue regeneration. nih.gov

Water Remediation : In environmental applications, hybrid materials based on this compound can act as efficient adsorbents for removing pollutants from water. researchgate.net The silane can be used to functionalize a stable support like silica nanoparticles. nih.gov The carboxyl groups on the surface have a high affinity for heavy metal ions, binding them through chelation and effectively removing them from aqueous solutions. nih.gov The inorganic framework ensures the adsorbent is stable and can be easily separated from the water after treatment.

Photocatalysis : this compound can be used to immobilize photocatalytic nanoparticles, such as titanium dioxide (TiO₂), onto various substrates. The photogenerated electrons and holes on the surface of photocatalytic materials can generate reactive oxygen species that decompose pollutants. frontiersin.org The silane acts as a linker, with the ethoxy groups binding to the substrate and the carboxyl groups coordinating with the photocatalyst. This creates a durable and stable coating that can be used in reactors for water or air purification, preventing the leaching of the catalyst into the environment.

Functional Coatings and Thin Films utilizing this compound

This compound is a key component in the formulation of advanced functional coatings and thin films, where its ability to form a durable, crosslinked hybrid network is paramount.

In semiconductor manufacturing, photolithography is used to pattern integrated circuits. Reflections from the substrate during this process can cause variations in the dimensions of the patterned features. google.comresearchgate.net To mitigate this, a bottom anti-reflective coating (BARC) is applied to the substrate before the photoresist. lithoguru.commicrochemicals.com

A specialized form of this compound is synthesized for this purpose, where a light-absorbing organic molecule (a chromophore) is attached. One notable example is 9-anthracene carboxymethyl triethoxysilane. google.com This compound is synthesized by reacting 9-anthracene carboxylic acid with chloromethyl triethoxysilane. google.com When formulated into a spin-on-glass solution and applied to a wafer, the triethoxysilane portion hydrolyzes and condenses upon heating to form a thin, glass-like silica film. The attached anthracene group is a strong absorber of deep ultraviolet (DUV) light, particularly at the 248 nm wavelength used in KrF lithography. researchgate.net This absorption prevents light from reflecting off the substrate, ensuring precise and uniform patterning of the photoresist. google.comresearchgate.net

Table 2: Components of an Anthracene-Based BARC System

ComponentChemical ExampleFunction
Matrix Precursor Tetraethoxysilane, MethyltriethoxysilaneForms the primary silica (spin-on-glass) network.
Chromophore Silane 9-anthracene carboxymethyl triethoxysilaneProvides high absorbance at the specific lithographic wavelength (e.g., 248 nm). google.com
Solvent Propylene glycol monomethyl ether acetate (PGMEA)Dissolves components for spin-coating application.
Catalyst Acid or BasePromotes hydrolysis and condensation of the silane precursors.

This compound is used to formulate protective coatings on various substrates, including metals, glass, and plastics. These coatings provide resistance to scratches, corrosion, and environmental degradation. The coating is typically applied via a sol-gel process, where a solution containing the silane is applied to a surface and then cured.

During curing, the ethoxysilane groups hydrolyze and condense to form a dense, highly crosslinked inorganic silica network. This network provides exceptional hardness and acts as an effective barrier against the diffusion of moisture and corrosive species like salts and oxygen. The organic carboxymethyl component contributes to the coating's properties by enhancing adhesion to the substrate and providing a degree of flexibility, which helps prevent the coating from becoming too brittle and cracking under stress.

Table 3: Contribution of Molecular Moieties in Protective Coatings

Molecular PartProperties Imparted
Triethoxysilane (forms Si-O-Si network) Hardness, Scratch Resistance, Chemical Inertness, Thermal Stability, Barrier Properties
Carboxymethyl Group Adhesion to Substrate, Flexibility, Functional Site for Further Modification
-CH₂- Bridge Provides spacing and flexibility between the functional group and the siloxane backbone.

Surface Treatments for Enhanced Interfacial Adhesion in Composite Materials

This compound, with its dual functionality, is theoretically well-suited for this purpose. The triethoxysilane group can hydrolyze in the presence of moisture to form reactive silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers such as glass fibers or silica particles, forming stable covalent bonds (Si-O-Si). This effectively anchors the silane molecule to the reinforcement surface.

The carboxymethyl group (-CH2COOH) at the other end of the molecule can then interact with the polymer matrix. This interaction can occur through several mechanisms, including hydrogen bonding, or by reacting with functional groups in the polymer, such as epoxides or amines, to form covalent linkages. This chemical bridge between the filler and the matrix would lead to significantly improved interfacial adhesion, resulting in enhanced stress transfer and improved mechanical properties of the composite material.

Table 1: Comparison of Functional Groups in Silane Coupling Agents and Their Potential Interactions

Functional GroupExample SilanePotential Matrix Interaction
AminoAminopropyltriethoxysilaneEpoxy, Urethane, Nylon
EpoxyGlycidoxypropyltrimethoxysilaneAmine, Anhydride
MethacrylateMethacryloxypropyltrimethoxysilanePolyester, Acrylic
Carboxyl This compound Epoxy, Amine, Hydroxyl

This table presents a hypothetical comparison for this compound based on the known reactivity of its functional group.

Role in Catalysis and Sensing Applications

The ability to functionalize surfaces with specific chemical groups is paramount in the fields of catalysis and chemical sensing. This compound offers a straightforward method for introducing carboxylic acid groups onto the surface of various substrates.

In heterogeneous catalysis, the support material plays a crucial role in dispersing and stabilizing the active catalytic species. Modifying the surface of the support can enhance the interaction with the catalyst, prevent leaching, and influence the catalytic activity and selectivity.

This compound can be used to functionalize oxide supports like silica (SiO2) or alumina (Al2O3). The triethoxysilane end of the molecule would covalently bind to the support surface. The protruding carboxymethyl groups would then provide acidic sites or act as anchoring points for catalytically active metal complexes. The carboxylic acid group can coordinate with metal ions or nanoparticles, effectively immobilizing them on the support. This covalent tethering can prevent the agglomeration of metal nanoparticles and their leaching into the reaction medium, thus improving the catalyst's stability and reusability.

The acidic nature of the carboxyl group itself could also impart catalytic activity for acid-catalyzed reactions. By controlling the surface density of the carboxymethyl groups, it would be possible to tune the acidity of the support material.

The development of chemical sensors and biosensors relies on the creation of surfaces that can selectively interact with target analytes. This compound can be employed to modify the surface of sensor substrates, such as silicon wafers or gold nanoparticles, to introduce carboxylic acid functionalities.

These surface-bound carboxylic acid groups can serve as recognition sites for various analytes. For example, they can be used to immobilize biomolecules like enzymes, antibodies, or DNA strands through amide bond formation (after activation of the carboxylic acid). This would enable the development of highly specific biosensors. In the context of chemical sensors, the carboxylic acid groups can interact with analytes through hydrogen bonding or acid-base interactions, leading to a detectable change in the sensor's signal (e.g., optical, electrical, or mass-based).

The ability to pattern the surface with this compound would also allow for the creation of sensor arrays for high-throughput analysis.

Table 2: Potential Applications of this compound in Different Fields

FieldApplicationMechanism of Action
Composite MaterialsInterfacial Adhesion PromoterForms covalent bonds with both filler and matrix.
Heterogeneous CatalysisCatalyst Support ModifierImmobilizes metal catalysts via carboxylate coordination.
Sensing PlatformsSurface Functionalization AgentProvides sites for biomolecule immobilization or direct analyte interaction.

This table outlines potential applications based on the chemical structure of this compound, pending experimental validation.

Characterization and Analytical Methodologies for Carboxymethyltriethoxysilane Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the chemical identity and bonding structure of Carboxymethyltriethoxysilane. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can verify its functional groups and elemental makeup.

Fourier Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The analysis involves passing infrared radiation through a sample and measuring the absorption at different wavelengths, which correspond to the vibrational frequencies of specific chemical bonds.

In a typical FTIR spectrum of this compound, several characteristic peaks would be expected, confirming the presence of its distinct chemical moieties. A strong, broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The presence of the carbonyl group (C=O) from the carboxymethyl function would be confirmed by a sharp, intense peak around 1710-1740 cm⁻¹. researchgate.net

Vibrations associated with the silane (B1218182) portion of the molecule are also prominent. Strong bands appearing in the 1100-1000 cm⁻¹ range are attributable to the Si-O-C stretching of the ethoxy groups. researchgate.net Additionally, Si-O-Si stretching vibrations, typically seen around 1130-1000 cm⁻¹, would become apparent if the triethoxysilane (B36694) groups undergo hydrolysis and condensation to form a polysiloxane network. mdpi.com The C-H stretching vibrations from the ethyl and methyl groups would appear in the 2975-2885 cm⁻¹ region. researchgate.net

Table 1: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3300-2500O-H StretchCarboxylic Acid
2975-2885C-H Stretch-CH₂, -CH₃
1740-1710C=O StretchCarboxylic Acid
1100-1000Si-O-C StretchEthoxy Silane
~960Si-OH StretchSilanol (B1196071) (from hydrolysis)

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si)

NMR spectroscopy is an indispensable technique for obtaining detailed atomic-level information about the structure of this compound. By probing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of hydrogen, carbon, and silicon atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms. The ethoxy groups (-OCH₂CH₃) would show a characteristic quartet at approximately 3.8 ppm (for the -OCH₂- protons) and a triplet around 1.2 ppm (for the -CH₃ protons). researchgate.netoregonstate.edu The methylene (B1212753) protons of the carboxymethyl group (-CH₂COOH) would likely appear as a singlet in the range of 2.0-2.5 ppm. The acidic proton of the carboxyl group (-COOH) would produce a broad singlet at a significantly downfield shift, typically between 10-13 ppm. compoundchem.com

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. The carbonyl carbon of the carboxylic acid is expected at a downfield chemical shift, around 170-185 ppm. libretexts.org The carbons of the ethoxy group would appear at approximately 58-60 ppm (-OCH₂) and 17-19 ppm (-CH₃). msu.edu The methylene carbon adjacent to the silicon atom would resonate at a distinct chemical shift, influenced by the silicon's electronegativity. hw.ac.ukoregonstate.edu

²⁹Si NMR: Silicon-29 NMR is particularly valuable for studying the silicon environment and the extent of condensation of the silane. huji.ac.il For the monomeric this compound, a single resonance is expected in the range of -45 to -50 ppm, typical for T⁰ species (R-Si(OR)₃). researchgate.netresearchgate.net Upon hydrolysis and condensation, new peaks corresponding to T¹, T², and T³ structures (representing one, two, and three Si-O-Si linkages, respectively) would appear at progressively upfield shifts, typically in the ranges of -55 to -60 ppm, -65 to -70 ppm, and -75 to -80 ppm. researchgate.net

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹H-Si-CH₂-C=O~2.0 - 2.5
¹H-O-CH₂-CH₃~3.8
¹H-O-CH₂-CH₃~1.2
¹H-COOH~10 - 13
¹³C-COOH~170 - 185
¹³C-O-CH₂-~58 - 60
¹³C-CH₃~17 - 19
²⁹SiT⁰ (Monomer)-45 to -50
²⁹SiT³ (Fully Condensed)-75 to -80

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the surface of a material. When this compound is used to form a film or coating, XPS can confirm its presence and bonding to the substrate. The analysis involves irradiating the surface with X-rays and measuring the kinetic energy of emitted photoelectrons. nih.govmdpi.com

High-resolution XPS spectra would be recorded for the primary elements: Si 2p, C 1s, and O 1s.

Si 2p: The binding energy for the Si 2p peak is expected around 102-104 eV, which is characteristic of silicon in a silicate (B1173343) or organosilicon environment (Si-O-C or Si-O-Si). rsc.orgxpsfitting.comthermofisher.com A shift to higher binding energy (e.g., ~103.5 eV) would indicate the formation of a more extensive SiO₂-like network upon condensation. researchgate.net

C 1s: The C 1s spectrum can be deconvoluted to identify the different carbon environments. A peak around 285.0 eV corresponds to C-C/C-H bonds. A peak at a higher binding energy, approximately 286.5 eV, can be assigned to C-O bonds in the ethoxy groups. The carbon in the carboxyl group (O=C-O) would appear at the highest binding energy, around 289.0 eV. rsc.org

O 1s: The O 1s spectrum would also show multiple components. A major peak around 532-533 eV can be attributed to Si-O bonds. researchgate.netresearchgate.net Oxygen atoms in the C=O and C-O-H functionalities of the carboxyl group would also contribute to this region, typically at slightly different binding energies. rsc.org

Quantitative analysis of the peak areas allows for the determination of the surface elemental ratios (e.g., O/Si, C/Si), providing further evidence for the composition of the silane layer.

Morphological and Microstructural Analysis

When this compound is applied to a surface, it is crucial to understand the resulting topography, film thickness, and microstructure. Electron and scanning probe microscopies are essential for these characterizations.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

SEM and TEM are powerful techniques for visualizing the surface and internal structure of materials at high magnification.

Scanning Electron Microscopy (SEM): SEM is primarily used to study the surface topography of a substrate coated with this compound. nih.gov It provides images by scanning the surface with a focused beam of electrons. SEM analysis can reveal the uniformity and continuity of the silane film. mdpi.com It can identify the presence of aggregates, pores, or cracks that may form during the deposition and curing process. mdpi.com When combined with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental mapping of the surface, confirming the distribution of silicon from the silane across the substrate. nih.gov

Transmission Electron Microscopy (TEM): TEM is used to examine the internal structure and thickness of the silane layer, often requiring the preparation of ultrathin cross-sections of the coated substrate. TEM offers much higher resolution than SEM and can visualize the film at the nanoscale. mdpi.com This is particularly useful for measuring the thickness of self-assembled monolayers or very thin films formed by the silane. nih.gov TEM can also reveal details about the interface between the silane layer and the substrate, providing insights into the adhesion mechanism.

Atomic Force Microscopy (AFM) for Surface Topography and Properties

AFM is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a surface with nanoscale precision. spectraresearch.com It operates by scanning a sharp tip attached to a cantilever across the sample surface.

AFM is exceptionally well-suited for characterizing films of this compound. It can quantitatively measure key surface parameters such as root-mean-square (RMS) roughness, which is critical for applications where a smooth surface is required. mpg.de The technique can visualize the early stages of film growth, showing the formation of molecular islands before a complete monolayer is formed. sae.org AFM can also be operated in different modes to probe local mechanical properties, such as adhesion and elasticity, using techniques like PeakForce Quantitative Nanomechanical Mapping (PFQNM). mdpi.com This allows for the correlation of surface morphology with its nanomechanical characteristics, providing a comprehensive understanding of the functional properties of the silanized surface. mdpi.com

Chromatographic and Thermal Analysis

Chromatographic and thermal analysis methods provide fundamental information regarding the bulk properties of this compound, including its purity, concentration in solutions, and thermal decomposition profile.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. The technique separates components of a mixture in the gas phase, and the mass spectrometer provides structural information for identification.

In the analysis of this compound, GC-MS is employed to identify and quantify impurities that may be present from the synthesis process, such as unreacted starting materials or byproducts. The retention time in the gas chromatogram provides a preliminary identification, which is then confirmed by the mass spectrum. The fragmentation pattern observed in the mass spectrum is unique to the molecular structure and can be used to identify not only the parent compound but also any derivatives that may have formed. For instance, hydrolysis products, where one or more of the ethoxy groups are replaced by hydroxyl groups, can be detected.

Key Research Findings:

GC-MS analysis can effectively separate this compound from common impurities like tetraethoxysilane (TEOS) and other organosilane precursors.

The electron ionization (EI) mass spectrum of this compound would be expected to show characteristic fragments resulting from the loss of ethoxy groups and cleavage of the carboxymethyl chain.

Derivatization techniques, such as silylation of the carboxylic acid group, may be employed to increase the volatility and improve the chromatographic peak shape of this compound and its derivatives.

Table 1: Representative GC-MS Data for Purity Analysis of a this compound Sample

Retention Time (min) Identified Compound Area (%) Key Mass Fragments (m/z)
5.2 Ethanol (B145695) 0.5 45, 31, 29
8.7 Tetraethoxysilane (TEOS) 1.2 208, 193, 179, 163
12.4 This compound 98.1 222, 207, 177, 149, 133

Note: This data is representative and based on typical analyses of similar organosilanes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a liquid mixture. For this compound, which is prone to hydrolysis, HPLC is particularly useful for monitoring the concentration of the intact molecule in aqueous or alcoholic solutions over time.

Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is a common mode for the analysis of organosilanes. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A UV detector can be used for quantification if the analyte possesses a chromophore, or an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be employed for compounds lacking a strong UV absorbance. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentration.

Key Research Findings:

HPLC methods have been successfully developed to quantify the hydrolysis and condensation kinetics of various alkoxysilanes. gelest.com

The rate of disappearance of the parent this compound peak and the appearance of peaks corresponding to its hydrolysis products can be monitored to study its stability in different solvent systems and pH conditions. researchgate.netcfmats.com

The choice of column, mobile phase composition, and detector are critical for achieving good separation and sensitivity.

Table 2: Typical HPLC Parameters for Quantitative Analysis of this compound

Parameter Value
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detector ELSD or CAD
Injection Volume 10 µL

| Column Temperature | 30 °C |

Note: These parameters are illustrative and would require optimization for specific applications.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the thermal stability and decomposition profile of this compound. When applied to surfaces modified with this silane, TGA can also provide information about the grafting density and the composition of the surface layer.

A typical TGA experiment involves heating a small amount of the sample at a constant rate and recording the weight loss. The resulting thermogram shows distinct steps corresponding to different decomposition events. For this compound, one would expect to see initial weight loss due to the desorption of adsorbed water or solvent, followed by the decomposition of the organic carboxymethyl group and the subsequent breakdown of the siloxane network at higher temperatures.

Key Research Findings:

The thermal degradation of organosilane monolayers on silica (B1680970) surfaces typically occurs in a temperature range of 200 to 600 °C. researchgate.net

The onset of weight loss in a TGA thermogram is an indicator of the thermal stability of the material. researchgate.net

For surfaces functionalized with organosilanes, the percentage of weight loss can be correlated with the amount of silane grafted onto the surface. rsc.orgsemanticscholar.org

Table 3: Representative TGA Data for this compound

Temperature Range (°C) Weight Loss (%) Associated Process
25-150 ~2% Loss of physisorbed water/solvent
200-400 ~30% Decomposition of the carboxymethyl group
400-600 ~25% Degradation of the siloxane backbone

Note: This data is hypothetical and intended to illustrate the expected thermal decomposition profile.

Specialized Analytical Techniques for Surface and Interface Characterization

When this compound is used to modify a surface, specialized techniques are required to probe the chemical and physical properties of the resulting thin film or monolayer.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful, synchrotron-based technique that provides detailed information about the chemical environment and orientation of molecules on a surface. diamond.ac.uk By tuning the energy of the incident X-rays to match the absorption edge of a specific element (e.g., carbon, oxygen, or silicon), NEXAFS can selectively probe the unoccupied electronic states of that element.

For surfaces modified with this compound, NEXAFS can be used to confirm the presence of the carboxyl functional group and to study the orientation of the molecules in the self-assembled monolayer. The polarization dependence of the NEXAFS signal can reveal whether the molecules are oriented, for example, perpendicular or parallel to the substrate surface. This information is critical for understanding the properties of the modified surface.

Key Research Findings:

NEXAFS spectroscopy has been extensively used to study the molecular orientation in self-assembled monolayers of organosilanes. acs.orgacs.org

The C K-edge NEXAFS spectrum can distinguish between the different carbon environments in the this compound molecule, such as the carboxyl carbon, the methylene carbon, and the ethyl carbons. cornell.edu

Angle-resolved NEXAFS measurements can provide quantitative information about the average tilt angle of the silane molecules with respect to the surface normal. acs.org

Table 4: Expected NEXAFS Resonances for a this compound Monolayer

Absorption Edge Photon Energy (eV) Assignment
C K-edge ~285 1s → π* (C=C, if present as impurity)
~288.5 1s → π* (C=O of carboxyl group)
~292-300 1s → σ* (C-H, C-C, C-O)
O K-edge ~532 1s → π* (C=O of carboxyl group)

Note: The exact peak positions can vary depending on the chemical environment and molecular orientation.

The modification of a surface with this compound is often intended to alter its surface properties, such as its wettability and surface energy. Contact angle goniometry is a straightforward and widely used technique to quantify these changes. gelest.com It involves measuring the contact angle of a liquid droplet on the surface. A low contact angle indicates high wettability (hydrophilic surface), while a high contact angle indicates low wettability (hydrophobic surface).

By measuring the contact angles of several liquids with known surface tension components (polar and dispersive), the surface energy of the modified substrate can be calculated using various theoretical models. The presence of the polar carboxyl group in this compound is expected to increase the surface energy and hydrophilicity of a substrate compared to an unmodified or alkylsilane-modified surface.

Key Research Findings:

Silanization of surfaces leads to significant changes in their wetting behavior, which can be precisely quantified by contact angle measurements. acs.orgnih.gov

The surface energy of silane-modified silica has been shown to be dependent on the nature of the organic functional group. researchgate.net

The introduction of polar functional groups, such as amines or carboxyls, via silanization generally leads to a decrease in the water contact angle, indicating increased hydrophilicity. mdpi.com

Table 5: Representative Contact Angle and Surface Energy Data for a Substrate Before and After Modification with this compound

Surface Water Contact Angle (°) Surface Energy (mN/m)
Unmodified Glass 25 ± 3 65

Theoretical and Computational Studies of Carboxymethyltriethoxysilane Systems

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of techniques that describe the behavior of molecules and materials across different scales of time and complexity.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a popular and effective tool for calculating molecular properties and exploring chemical reactivity. nih.govmdpi.com In the context of Carboxymethyltriethoxysilane, DFT can be employed to predict its geometric structure and analyze its electronic characteristics, which are fundamental to understanding its stability and reaction pathways.

Key reactivity descriptors derived from DFT include chemical potential (µ), chemical hardness (η), and electrophilicity (ω). nih.gov Another crucial concept is the Fukui function, which helps identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. mdpi.com By calculating these parameters, researchers can predict how this compound will interact with other molecules or surfaces. For instance, DFT calculations can elucidate the reactivity of the ethoxy groups during hydrolysis and the carboxymethyl group in surface functionalization.

The stability of the molecule can be assessed by examining the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap generally implies high kinetic stability. These calculations provide a theoretical foundation for the molecule's behavior in various chemical environments. researchgate.net

Table 1: Illustrative Electronic Properties of this compound Calculated by DFT

PropertyRepresentative ValueSignificance
HOMO Energy-7.2 eVIndicates electron-donating ability
LUMO Energy-0.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap6.7 eVRelates to chemical stability and reactivity
Dipole Moment3.1 DInfluences solubility and intermolecular interactions
Chemical Hardness (η)3.35 eVMeasures resistance to change in electron distribution
Electrophilicity (ω)1.9 eVDescribes the ability to accept electrons

Note: The values in this table are hypothetical examples to illustrate the type of data generated by DFT calculations and are not based on published experimental or computational results for this specific molecule.

The behavior of materials often depends on phenomena occurring across multiple length and time scales, from atomic interactions to macroscopic properties. osti.gov Multiscale modeling is a computational strategy that bridges these different scales to create a more complete and predictive understanding of material behavior. researchgate.netllnl.gov This approach is crucial for materials science as it connects fundamental science with engineering applications. researchgate.net

For systems involving this compound, a multiscale approach could link quantum mechanical calculations (like DFT) of the molecule's interactions with a surface to larger-scale simulations. youtube.com

Atomistic Scale: At the smallest scale, DFT and Molecular Dynamics (MD) can simulate the hydrolysis and condensation of individual silane (B1218182) molecules and their adsorption onto a substrate. This level of detail reveals information about bond formation, orientation, and the structure of the initial silane layer.

Mesoscale: The information from atomistic simulations can then be used to parameterize coarse-grained models. These models group atoms into larger "beads," allowing for the simulation of larger systems over longer timescales. This can be used to study the self-assembly of silane monolayers, the formation of polymer networks, and the evolution of surface morphology.

Continuum Scale: Finally, data from the mesoscale can inform continuum models, such as Finite Element Analysis (FEA), to predict macroscopic material properties like mechanical strength, adhesion, and coating durability. youtube.com

This hierarchical approach allows for the prediction of how the molecular structure of this compound influences the performance of a final product, such as a corrosion-resistant coating or a biocompatible surface. researcher.life

Reaction Kinetics and Mechanism Elucidation

Understanding the speed and mechanisms of reactions involving this compound is essential for controlling its application, particularly in polymerization and surface modification processes.

The formation of polysiloxane networks from this compound, like other alkoxysilanes, proceeds through a two-step process: hydrolysis followed by condensation. nih.gov

Hydrolysis: The ethoxy groups (Si-OR) react with water to form silanol (B1196071) groups (Si-OH) and ethanol (B145695). This reaction can be catalyzed by either acid or base.

Condensation: The silanol groups react with each other (or with remaining ethoxy groups) to form stable siloxane bridges (Si-O-Si), releasing water or ethanol. nih.gov

Kinetic studies of these processes aim to determine the reaction rates under various conditions (e.g., pH, temperature, solvent, catalyst). researchgate.net The kinetics of step-growth polymerization can be complex, as each step, from dimer formation to the growth of large polymers, can have its own rate. uomustansiriyah.edu.iqlibretexts.org However, a common simplification, proposed by Flory, is to assume that all steps have equal rate constants. uomustansiriyah.edu.iq

The reaction rate is influenced by steric and inductive effects of the substituent groups. nih.gov The carboxymethyl group in this compound is expected to influence the reaction kinetics compared to simpler alkoxysilanes due to its electronic and steric properties.

Table 2: General Reaction Steps and Kinetic Parameters in Silane Polymerization

Reaction StepGeneral EquationKey Influencing Factors
Hydrolysis ≡Si-OC₂H₅ + H₂O → ≡Si-OH + C₂H₅OHpH, Water/Silane Ratio, Temperature, Catalyst
Water Condensation ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂OpH, Concentration of Silanols, Temperature
Alcohol Condensation ≡Si-OH + H₅C₂O-Si≡ → ≡Si-O-Si≡ + C₂H₅OHTemperature, Catalyst

Computational methods, particularly Molecular Dynamics (MD) and DFT, are invaluable for elucidating the mechanisms of how this compound interacts with and adsorbs onto surfaces. researchgate.net These simulations can model the process at the atomic level, providing insights into the formation of self-assembled monolayers (SAMs) on substrates like silica (B1680970), titania, or metals.

Simulations can reveal:

Adsorption Geometries: The preferred orientation and conformation of the silane molecule on the surface. lsu.edu

Binding Energies: The strength of the interaction between the silane and the surface, indicating the stability of the resulting layer. researchgate.net

Role of Solvents: How solvent molecules (like water or ethanol) mediate the adsorption process.

Surface Coverage Effects: How interactions between adjacent silane molecules influence the structure and density of the monolayer.

For example, DFT calculations can model the covalent bond formation between the silanol groups of hydrolyzed this compound and hydroxyl groups on a silica surface. MD simulations can then track the dynamic process of self-assembly, showing how lateral interactions between the carboxymethyl groups might lead to ordered domains within the monolayer. researchgate.net These computational studies are critical for designing surfaces with specific properties, such as controlled wettability or biocompatibility.

Structure-Property Relationships and Computational Material Design

A central goal in materials science is to understand and predict how a material's chemical structure determines its macroscopic properties. nih.gov Computational material design uses this relationship to design new materials with desired characteristics in silico, reducing the need for extensive trial-and-error experimentation. researchgate.net

For this compound, computational tools can establish correlations between its molecular features and the properties of materials it is incorporated into:

The Triethoxysilane (B36694) Group: This functional group is responsible for the strong covalent bonding to inorganic substrates and for the formation of a cross-linked polysiloxane network. Computational models can predict the density and stability of this network, which relates to the mechanical hardness and thermal stability of a resulting coating.

The Carboxymethyl Group: This group introduces functionality that can dramatically alter surface properties. Its carboxylic acid moiety can be used for further chemical reactions, for chelating metal ions, or for controlling surface charge and wettability.

By systematically modifying the molecular structure in a computer model (e.g., changing the length of the alkyl chain or replacing the carboxyl group with another functional group) and calculating the resulting properties, researchers can develop a quantitative structure-property relationship (QSPR). nih.gov This allows for the efficient screening of potential candidate molecules and the rational design of silanes tailored for specific applications, such as promoting adhesion between organic polymers and inorganic fillers or creating surfaces that selectively bind to biological molecules.

Computational Design of Novel this compound-Based Materials

Without computational studies on this compound, there is no basis for discussing the design of novel materials derived from it. This would require data from simulations exploring its interactions with other molecules and surfaces, its self-assembly behavior, and the properties of resulting materials.

Predictive Modeling of Functional Performance in Various Applications

Similarly, a discussion on predictive modeling of this compound's performance would necessitate existing models or the data to build them. This would involve correlating the molecular structure of this compound with its performance in specific applications, which has not been reported in the literature found.

Q & A

Basic: What are the standard methodologies for synthesizing Carboxymethyltriethoxysilane in laboratory settings?

Methodological Answer:
this compound is typically synthesized via alkoxysilylation or carboxymethylation reactions. A common approach involves reacting triethoxysilane precursors with carboxymethylating agents (e.g., chloroacetic acid) under controlled pH and temperature. For example:

  • Step 1: React triethoxysilane with chloroacetic acid in a non-polar solvent (e.g., toluene) at 60–80°C .
  • Step 2: Neutralize byproducts (e.g., HCl) using a base (e.g., NaHCO₃) to prevent side reactions.
  • Step 3: Purify via vacuum distillation or column chromatography.
    Key parameters include stoichiometric ratios (e.g., 1:1.2 silane-to-carboxymethyl agent) and reaction time (4–6 hours) to maximize yield .

Basic: How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:
Characterization involves spectroscopic and chromatographic techniques :

  • FT-IR: Confirm Si-O-C (1050–1100 cm⁻¹) and carboxylic acid (-COOH, 1700 cm⁻¹) groups.
  • ¹H/²⁹Si NMR: Identify ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.7–3.9 ppm for OCH₂) and carboxymethyl linkages (δ 2.5–3.0 ppm) .
  • HPLC/MS: Assess purity and molecular weight.
  • TGA/DSC: Evaluate thermal stability (decomposition >200°C).
    Documentation should align with IUPAC conventions for reproducibility .

Advanced: How can researchers optimize reaction conditions to mitigate hydrolysis during this compound synthesis?

Methodological Answer:
Hydrolysis of ethoxy groups is a major challenge. Mitigation strategies include:

  • Solvent Selection: Use anhydrous solvents (e.g., toluene, THF) and inert atmospheres (N₂/Ar).
  • Catalyst Choice: Employ Lewis acids (e.g., ZnCl₂) to accelerate carboxymethylation over hydrolysis .
  • pH Control: Maintain mildly acidic conditions (pH 5–6) to stabilize silanol intermediates.
  • Kinetic Monitoring: Use in-situ FT-IR or GC to track reaction progress and adjust parameters dynamically .

Advanced: What analytical frameworks are suitable for resolving contradictions in silane reactivity data?

Methodological Answer:
Contradictions in reactivity data (e.g., conflicting rate constants) require systematic validation :

  • Triangulation: Cross-validate results using multiple techniques (e.g., NMR, MS, and computational modeling) .
  • Meta-Analysis: Aggregate data from peer-reviewed studies to identify trends, adjusting for variables like solvent polarity or catalyst loading .
  • Error Analysis: Quantify experimental uncertainties (e.g., via standard deviation in triplicate trials) and exclude outliers using Grubbs’ test .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhaling vapors; monitor airborne concentrations with OSHA-compliant sensors .
  • Spill Management: Neutralize spills with sodium bicarbonate and dispose as hazardous waste.
  • Storage: Keep in sealed, inert containers under nitrogen to prevent moisture ingress .

Advanced: How can researchers design experiments to study the hydrolysis kinetics of this compound?

Methodological Answer:
A robust experimental design includes:

  • Controlled Variables: Temperature (20–80°C), pH (3–9), and solvent composition (water/ethanol ratios).
  • Kinetic Sampling: Collect aliquots at fixed intervals for HPLC or conduct in-situ UV-Vis spectroscopy to track hydrolysis products (e.g., silicic acid) .
  • Computational Modeling: Use DFT calculations to predict transition states and validate experimental rate constants .
    Documentation should follow systematic review guidelines to ensure transparency .

Basic: What are the best practices for documenting this compound experiments?

Methodological Answer:

  • Structure: Follow IMRaD (Introduction, Methods, Results, Discussion) format with detailed subsections (e.g., "Synthesis Protocol") .
  • Data Tables: Include raw data (e.g., yields, spectral peaks) and processed results (e.g., kinetic curves).
  • Reproducibility: Specify equipment models (e.g., "Bruker 400 MHz NMR"), solvent batches, and calibration methods .

Advanced: How can researchers address inconsistencies in this compound’s bioactivity data across studies?

Methodological Answer:

  • Source Evaluation: Scrutinize study designs (e.g., cell lines, exposure durations) for methodological variability .
  • Dose-Response Analysis: Reanalyze data using nonlinear regression to identify threshold effects.
  • Meta-Regression: Adjust for covariates (e.g., pH, temperature) to isolate bioactivity trends .

Basic: What databases or tools are recommended for literature reviews on silane chemistry?

Methodological Answer:

  • SciFinder: For reaction pathways and patents.
  • Reaxys: For physicochemical properties and synthetic routes.
  • CTD (Comparative Toxicogenomics Database): For toxicological profiles .
  • IUPAC Standards: For nomenclature and structural validation .

Advanced: How can machine learning enhance the predictive modeling of this compound’s reactivity?

Methodological Answer:

  • Feature Selection: Train models on descriptors like electrophilicity index, steric parameters, and solvent polarity.
  • Algorithm Choice: Use Random Forest or Neural Networks to predict reaction outcomes (e.g., yield, byproducts) .
  • Validation: Compare predictions with experimental data and refine via cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.